molecular formula C13H17ClN2O B188386 N-(3-chlorophenyl)azepane-1-carboxamide CAS No. 301681-03-8

N-(3-chlorophenyl)azepane-1-carboxamide

Cat. No. B188386
M. Wt: 252.74 g/mol
InChI Key: YUFQDZPPZGYQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)azepane-1-carboxamide, also known as A-84543, is a synthetic compound that belongs to the class of azepane carboxamides. It has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mechanism Of Action

The exact mechanism of action of N-(3-chlorophenyl)azepane-1-carboxamide is not fully understood. However, it is believed to work by modulating the activity of the sigma-1 receptor. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and neurotransmitter release. By modulating the activity of this receptor, N-(3-chlorophenyl)azepane-1-carboxamide may be able to protect neurons from damage and improve their function.

Biochemical And Physiological Effects

N-(3-chlorophenyl)azepane-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of acetylcholine, which is a neurotransmitter that is important for learning and memory. It has also been shown to reduce the production of reactive oxygen species, which are molecules that can damage cells and contribute to the development of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(3-chlorophenyl)azepane-1-carboxamide is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various cellular processes. However, one limitation of the compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on N-(3-chlorophenyl)azepane-1-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for the compound, as well as its long-term safety and efficacy. Other potential future directions include investigating the role of the sigma-1 receptor in other cellular processes and developing new compounds that are more potent and selective for this receptor.
In conclusion, N-(3-chlorophenyl)azepane-1-carboxamide is a synthetic compound that has shown promise for the treatment of various neurological disorders. Its high affinity for the sigma-1 receptor makes it a useful tool for studying the role of this receptor in various cellular processes. Further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)azepane-1-carboxamide involves the reaction of 3-chlorobenzoyl chloride with azepane in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to form the final compound. The yield of the synthesis process is reported to be around 60%.

Scientific Research Applications

N-(3-chlorophenyl)azepane-1-carboxamide has been extensively studied for its potential use in the treatment of various neurological disorders. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in regulating neuronal activity. The compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

CAS RN

301681-03-8

Product Name

N-(3-chlorophenyl)azepane-1-carboxamide

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

N-(3-chlorophenyl)azepane-1-carboxamide

InChI

InChI=1S/C13H17ClN2O/c14-11-6-5-7-12(10-11)15-13(17)16-8-3-1-2-4-9-16/h5-7,10H,1-4,8-9H2,(H,15,17)

InChI Key

YUFQDZPPZGYQKQ-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

C1CCCN(CC1)C(=O)NC2=CC(=CC=C2)Cl

Pictograms

Corrosive; Irritant

solubility

5.1 [ug/mL]

Origin of Product

United States

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